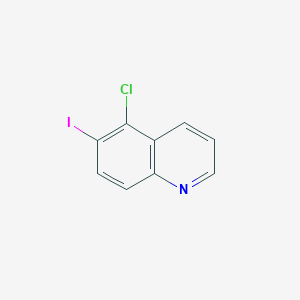

5-Chloro-6-iodoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 5-Chloro-6-iodoquinoline can be achieved through several methods. One common approach involves the halogenation of quinoline derivatives. For instance, starting with 5-chloroquinoline, iodination can be carried out using iodine and an oxidizing agent such as potassium iodate under acidic conditions. Another method involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a 5-chloroquinoline boronic acid derivative reacts with an iodoquinoline under palladium catalysis.

Chemical Reactions Analysis

5-Chloro-6-iodoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like potassium iodate. Major products formed from these reactions include various substituted quinolines and biaryl compounds.

Scientific Research Applications

5-Chloro-6-iodoquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodoquinoline involves its interaction with biological targets such as enzymes and receptors. The chlorine and iodine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also interfere with DNA synthesis and repair processes, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

5-Chloro-6-iodoquinoline can be compared with other halogenated quinoline derivatives such as 5-chloro-7-iodoquinolin-8-ol and 6-chloro-4-iodoquinoline. These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities. The presence of different halogen atoms and their positions on the quinoline ring contribute to the uniqueness of each compound.

Similar compounds include:

- 5-Chloro-7-iodoquinolin-8-ol

- 6-Chloro-4-iodoquinoline

- 5-Bromo-6-iodoquinoline

These compounds are used in various applications, including medicinal chemistry and material science, similar to this compound.

Biological Activity

5-Chloro-6-iodoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound belongs to the quinoline class of compounds, characterized by a fused bicyclic structure containing nitrogen. The presence of chlorine and iodine atoms at specific positions enhances its chemical reactivity and biological interactions.

- Molecular Formula: C_9H_6ClI_N

- Molecular Weight: Approximately 289.50 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The halogen substituents (chlorine and iodine) significantly influence its binding affinity, leading to:

- Enzyme Inhibition: It inhibits specific enzymes involved in metabolic pathways.

- Receptor Binding: It modulates receptor activity, impacting cellular signaling processes.

- DNA Interaction: It may interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.57 µM | |

| Pseudomonas aeruginosa | 11.14 µM | |

| Escherichia coli | 10 µM | |

| Candida albicans | 8 µM |

These results indicate that this compound is particularly effective against Gram-positive bacteria while showing moderate activity against some Gram-negative strains.

Anticancer Activity

Studies have also indicated that this compound possesses anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells, likely through the modulation of key signaling pathways.

Case Study:

A study evaluated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.0 | |

| MCF-7 (breast cancer) | 15.3 | |

| A549 (lung cancer) | 18.7 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Potential Applications

Given its diverse biological activities, this compound is being explored for several applications:

- Drug Development: Its potential as an antimicrobial and anticancer agent positions it as a candidate for new drug formulations.

- Research Tool: It is utilized in biochemical studies to investigate enzyme functions and receptor interactions.

- Material Science: Beyond biology, it is also being researched for applications in organic semiconductors due to its electronic properties.

Properties

IUPAC Name |

5-chloro-6-iodoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCVZHYWUKWMQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)I)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.